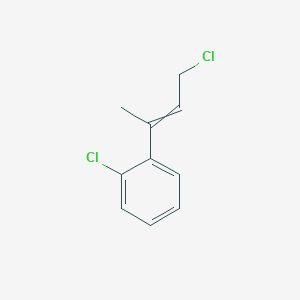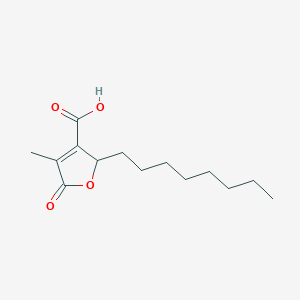![molecular formula C13H16N4O2 B12587995 3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine CAS No. 477314-08-2](/img/structure/B12587995.png)
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine is a complex organic compound that features a nitro group, a pyridine ring, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of substitution reactions to introduce the pyridine and pyrrole rings. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Applications De Recherche Scientifique
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine and pyrrole rings can bind to specific enzymes or receptors, modulating their activity and affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Shares a similar pyridine ring but differs in the imidazole structure.
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a pyrrole ring.
Uniqueness
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine is unique due to its combination of a nitro group, pyridine ring, and pyrrole ring, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .
Propriétés
Numéro CAS |
477314-08-2 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3-nitro-N-(4-pyridin-2-ylbutyl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C13H16N4O2/c18-17(19)12-7-10-16-13(12)15-9-4-2-6-11-5-1-3-8-14-11/h1,3,5,7-8,10,15-16H,2,4,6,9H2 |
Clé InChI |
MLIYSWDZTSZYGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCCCNC2=C(C=CN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



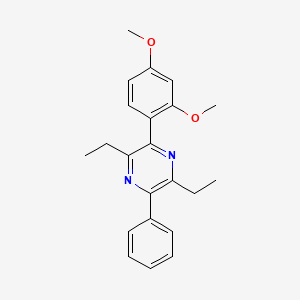
![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
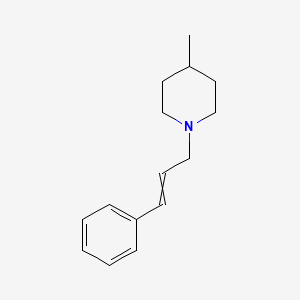
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
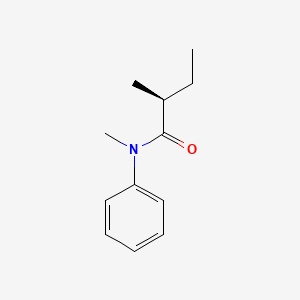
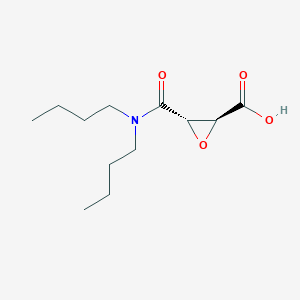
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
